molecular formula C24H26N6 B2687121 5,6-Dimethyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 890617-34-2

5,6-Dimethyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No. B2687121
M. Wt: 398.514
InChI Key: SFBWEFUAUWIINR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5,6-Dimethyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine” is a pyrimidine derivative . Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities and have been employed in the design of privileged structures in medicinal chemistry . This specific compound is not intended for human or veterinary use and is available for research use only.

Scientific Research Applications

Receptor Affinity and Selectivity Profiles

Research on derivatives of pyrazolo[4,3-d]pyrimidine, which share structural similarities with 5,6-Dimethyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine, has shown potential in targeting human adenosine A1 and/or A2A receptor subtypes. These compounds have shown affinities for these receptors, which are significant in various neurological and physiological processes (Squarcialupi et al., 2017).

Antimicrobial Activity

Synthesis of novel derivatives related to this compound has demonstrated antimicrobial activity. For instance, certain 5-alkyl-6-substituted uracils and related derivatives have been tested for in vitro activities against a range of bacteria and the yeast-like pathogenic fungus Candida albicans (Al-Turkistani et al., 2011).

Structural Characterization

The structural characterization of compounds structurally akin to 5,6-Dimethyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine, such as isothiazolopyridines, has been extensively studied. These studies provide valuable insights into the molecular geometry and electron density, which are crucial for understanding their biological activity (Karczmarzyk & Malinka, 2004).

Analgesic Properties

Studies have also explored the analgesic properties of isothiazolopyridines, indicating potential applications in pain management. The pharmacological profiles of these compounds, including their action as weak to moderate analgesic agents, have been investigated (Malinka et al., 2001).

Anticancer and Anti-Inflammatory Activity

Research on pyrazolo[1,5‐a]pyrimidine derivatives has shown potential anticancer and anti-inflammatory activities. These compounds have been synthesized and evaluated for their biological effects, indicating their possible use in cancer and inflammation-related treatments (Abdel‐Aziz et al., 2008).

PET Ligand Development

Derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized for potential use as PET ligands. These compounds, such as highly selective CRF1 antagonists, are important in the development of diagnostic tools for neuroimaging (Kumar et al., 2003).

properties

IUPAC Name

5,6-dimethyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6/c1-17-8-7-11-22(26-17)28-12-14-29(15-13-28)24-18(2)19(3)27-23-21(16-25-30(23)24)20-9-5-4-6-10-20/h4-11,16H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBWEFUAUWIINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2CCN(CC2)C3=C(C(=NC4=C(C=NN43)C5=CC=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.